molecular formula C7H8O4 B2952261 3-hydroxy-2-(hydroxymethyl)-6-methyl-4H-pyran-4-one CAS No. 22639-17-4

3-hydroxy-2-(hydroxymethyl)-6-methyl-4H-pyran-4-one

Cat. No. B2952261
CAS RN: 22639-17-4
M. Wt: 156.137
InChI Key: NRHSKONRJVZHAX-UHFFFAOYSA-N
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Description

3-hydroxy-2-(hydroxymethyl)-6-methyl-4H-pyran-4-one, also known as HHP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HHP is a derivative of the natural compound, shikimic acid, and is synthesized through a multistep process involving different chemical reactions.

Scientific Research Applications

Synthesis of Chelating Compounds

3-Hydroxy-4H-pyran-4-one derivatives have been synthesized for potential use as chelating agents. Researchers synthesized 6-(cholyloxymethyl)-3-hydroxy-4H-pyran-4-one and other derivatives, starting from naturally occurring acids and utilizing solid/liquid phase-transfer procedures mediated by 18C6 ether. These compounds have potential applications in chelation therapy or as agents in chemical syntheses (Mischie et al., 2002).

Ultrasound-Mediated Synthesis

A novel and convenient synthesis method for 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives has been developed using ultrasound irradiation. This method is more environment-friendly and efficient, with advantages like shorter reaction times and higher yields, making it significant for large-scale applications in various scientific fields (Wang et al., 2011).

Anticonvulsant Activity

New 3-hydroxy-6-hydroxy-methyl-2-substituted 4H-pyran-4-one derivatives were synthesized as potential anticonvulsant compounds. These compounds exhibited significant anticonvulsant activities in experimental models, suggesting their potential in developing new treatments for epilepsy and related disorders (Aytemir et al., 2010).

Electrocatalytic Applications

4-Hydroxy-6-methyl-2H-pyran-2-one has been used in electrocatalytic reactions for the efficient formation of substituted 3-acetoacetylcoumarins. These reactions are significant for the synthesis of compounds with biomedical applications, showcasing the compound's role in green chemistry and electrocatalysis (Elinson et al., 2018).

Corrosion Inhibition

Pyran-2-one derivatives have been evaluated for their corrosion inhibition performance on mild steel in acidic media. These compounds show high inhibition efficacy, indicating their potential application in materials science and engineering for protecting metals against corrosion (El Hattak et al., 2021).

Oxidant-Free Synthesis

An oxidant-free, water-based synthetic route for α-6-hydroxy-6-methyl-4-enyl-2H-pyran-3-one has been developed from bio-based derivatives. This environmentally friendly synthesis is important for obtaining biologically active compounds and contributes to sustainable chemistry practices (Gelmini et al., 2016).

Larvicidal Potential

Hydroxy-2-methyl-4H-pyran-4-one (Maltol) isolated from Senecio laetus exhibited significant larvicidal potential against mosquito species. This suggests its application in vector control and highlights its importance in public health and environmental biology (Ali & Venugopalan, 2019).

properties

IUPAC Name

3-hydroxy-2-(hydroxymethyl)-6-methylpyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c1-4-2-5(9)7(10)6(3-8)11-4/h2,8,10H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHSKONRJVZHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(O1)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22639-17-4
Record name 3-hydroxy-2-(hydroxymethyl)-6-methyl-4H-pyran-4-one
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

5-Hydroxy-2-methyl-4-pyrone, 6 g, was suspended in 25 ml of water and a pH of the suspension was adjusted to 10.5 with 50% sodium hydroxide. After 5 ml of 35% formalin was added to the suspension, the mixture was stirred at room temperature for 3 hours. After completion of the reaction, the reaction mixture was cooled to 5° C. and its pH was adjusted to 2.0 with 50% sulfuric acid. Then, the reaction solution was concentrated to about half and the resulting crystals were taken out by filtration and washed with a small quantity of chilled water to give 5.9 g of the title compound.
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